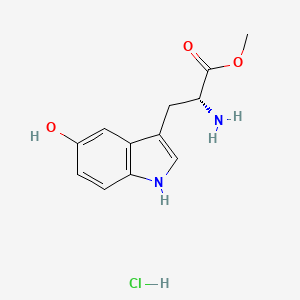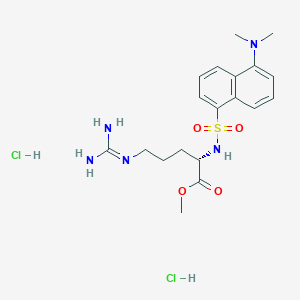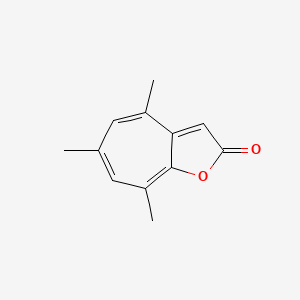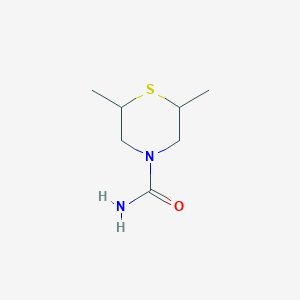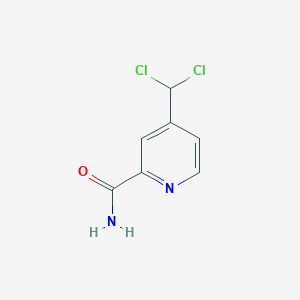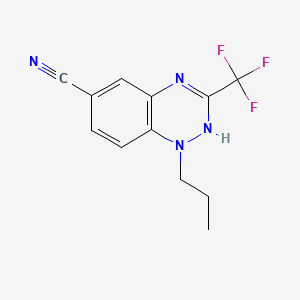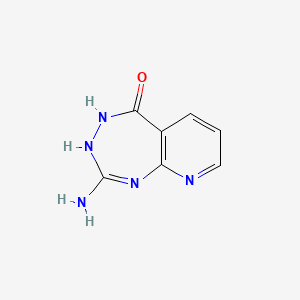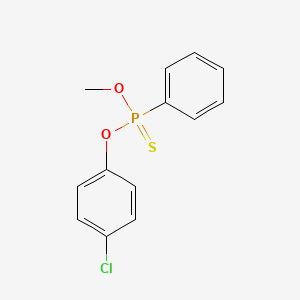
O-(4-Chlorophenyl) O-methyl phenylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Chlorophenyl) O-methyl phenylphosphonothioate: is an organophosphate compound known for its use as a pesticide and fungicide. It is a stable white solid at room temperature and has been utilized in various agricultural applications. This compound is part of the broader class of phosphonothioates, which are characterized by the presence of a phosphorus-sulfur bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Chlorophenyl) O-methyl phenylphosphonothioate typically involves the reaction of phosphorus oxychloride with an appropriate phenol derivative. The general synthetic route can be summarized as follows:
-
Reaction of Phosphorus Oxychloride with Phenol: : The initial step involves the reaction of phosphorus oxychloride (POCl3) with phenol (C6H5OH) in the presence of a base such as pyridine. This reaction forms phenylphosphonic dichloride.
-
Substitution with 4-Chlorophenol: : The phenylphosphonic dichloride is then reacted with 4-chlorophenol (C6H4ClOH) to form O-(4-Chlorophenyl) phenylphosphonic dichloride.
-
Thionation and Methylation: : The final step involves the thionation of the dichloride using a sulfur source such as thiourea, followed by methylation with methyl iodide (CH3I) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
O-(4-Chlorophenyl) O-methyl phenylphosphonothioate undergoes several types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form the corresponding oxon derivative, which involves the replacement of the sulfur atom with an oxygen atom.
-
Hydrolysis: : In the presence of water and a base, the compound can undergo hydrolysis to form phenylphosphonic acid and 4-chlorophenol.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Hydrolysis: Typically carried out in aqueous alkaline conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Substitution: Various nucleophiles such as amines, thiols, and alkoxides can be used under mild conditions.
Major Products
Oxidation: Formation of the oxon derivative.
Hydrolysis: Formation of phenylphosphonic acid and 4-chlorophenol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-(4-Chlorophenyl) O-methyl phenylphosphonothioate has been extensively studied for its applications in various fields:
Biology: Studied for its effects on enzyme activity, particularly acetylcholinesterase, due to its structural similarity to other organophosphates.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Employed as a pesticide and fungicide in agriculture to protect crops from pests and diseases.
Mechanism of Action
The primary mechanism of action of O-(4-Chlorophenyl) O-methyl phenylphosphonothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and leading to an accumulation of the neurotransmitter. This results in continuous stimulation of the nervous system, ultimately causing paralysis and death in pests.
Comparison with Similar Compounds
O-(4-Chlorophenyl) O-methyl phenylphosphonothioate can be compared with other similar organophosphate compounds:
Leptophos (O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate): Similar in structure but contains bromine and additional chlorine atoms.
Profenofos: Another organophosphate pesticide with a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it suitable for targeted applications in agriculture and research.
Properties
CAS No. |
71432-18-3 |
|---|---|
Molecular Formula |
C13H12ClO2PS |
Molecular Weight |
298.73 g/mol |
IUPAC Name |
(4-chlorophenoxy)-methoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H12ClO2PS/c1-15-17(18,13-5-3-2-4-6-13)16-12-9-7-11(14)8-10-12/h2-10H,1H3 |
InChI Key |
HRLFUMAJGQUMMI-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


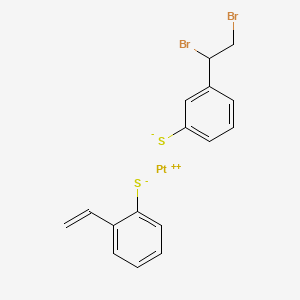
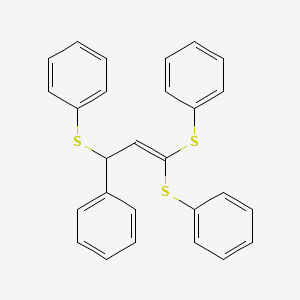
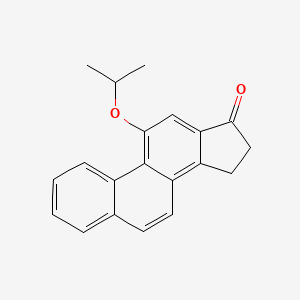
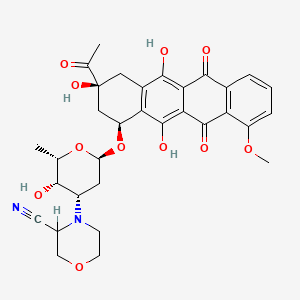
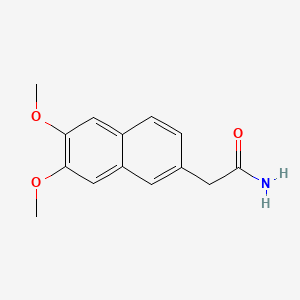
![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
